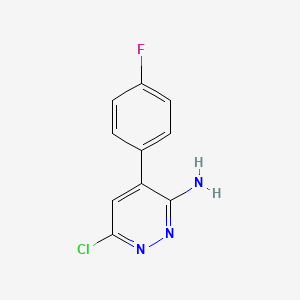

6-Chloro-4-(4-fluorophenyl)pyridazin-3-amine

描述

属性

IUPAC Name |

6-chloro-4-(4-fluorophenyl)pyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFN3/c11-9-5-8(10(13)15-14-9)6-1-3-7(12)4-2-6/h1-5H,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNILTFXIVLUKGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NN=C2N)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 6-Chloro-4-(4-fluorophenyl)pyridazin-3-amine generally involves the functionalization of a pyridazine core, specifically targeting substitution at the 3- and 6-positions with amino and chloro groups, respectively, and the introduction of a 4-fluorophenyl group at the 4-position. The key steps typically include:

- Starting from 3,6-dichloropyridazine or related pyridazine precursors.

- Amination at the 3-position to introduce the amino group.

- Nucleophilic aromatic substitution or coupling to attach the 4-(4-fluorophenyl) moiety.

- Purification by recrystallization and chromatographic techniques.

Preparation of 3-Amino-6-chloropyridazine Intermediate

A crucial intermediate in the synthesis is 3-amino-6-chloropyridazine , which can be prepared by direct amination of 3,6-dichloropyridazine. The method reported in CN104844523A patent involves:

- Reacting 3,6-dichloropyridazine with ammoniacal liquor in a polar aprotic solvent such as DMF.

- Heating the mixture at 100°C for approximately 9 hours.

- Monitoring completion by TLC and GC.

- After reaction completion, solvent removal by evaporation, followed by recrystallization and silica gel column chromatography to isolate the product.

| Parameter | Details |

|---|---|

| Starting Material | 3,6-Dichloropyridazine (20 mmol) |

| Ammonia Source | Ammoniacal liquor (60 mmol) |

| Solvent | Dimethylformamide (DMF), 30 mL |

| Reaction Temperature | 100°C |

| Reaction Time | 9 hours |

| Yield | 90.63% |

| Purity (GC) | 98.76% |

| Melting Point | 207.3–209.5°C |

| Characterization | 1H NMR (DMSO-d6): 7.34 ppm (s, 1H), 6.84 ppm (s, 1H), 6.63 ppm (d, 2H) |

This method is advantageous due to mild reaction conditions, easy handling, and high purity of the product.

Coupling with 4-Fluorophenyl Group

The attachment of the 4-fluorophenyl group to the pyridazine core at the 4-position typically involves nucleophilic aromatic substitution or amination reactions. A related approach is described in WO2016185485A2 patent, where related substituted aminoquinazoline derivatives are synthesized by:

- Slow addition of acid chlorides to an amine-containing pyridazine derivative in N-methyl-2-pyrrolidone (NMP) at 55–60°C.

- Stirring for several hours to complete the reaction.

- Cooling and aqueous workup involving pH adjustment and extraction with ethyl acetate.

- Multiple extraction and washing steps to purify the product.

- Final isolation by filtration and drying of the solid.

Though this patent focuses on quinazoline derivatives, the methodology is applicable to pyridazine systems for the attachment of aryl groups via amide or amine linkages.

Alternative Synthetic Strategies

Research on related 6-chloro-substituted heterocycles such as 6-chloro-3-substituted triazolo-phthalazine derivatives provides insight into alternative synthetic conditions that may be adapted for the target compound:

- Reaction of 4-hydrazinophthalazin-1-chloro phthalazine with 4-fluorobenzoyl chloride in 1,4-dioxane with triethylamine at room temperature.

- Stirring for 30 minutes followed by removal of solvent and reflux in DMF for 4 hours.

- Precipitation by water addition, filtration, washing, and drying to isolate the product.

- Yields range around 54%, with melting points near 190–192°C.

While this method targets a different heterocyclic system, the mild conditions and use of acyl chlorides for aryl group introduction can inform pyridazine derivative synthesis.

Summary Table of Preparation Methods

Research Findings and Analysis

- The amination of 3,6-dichloropyridazine is a well-established, high-yielding step that forms the key intermediate 3-amino-6-chloropyridazine under relatively mild conditions with excellent purity.

- The attachment of the 4-fluorophenyl group can be achieved through reaction with acid chlorides or related electrophiles in polar aprotic solvents, often requiring elevated temperatures and careful pH control during workup to maximize yield and purity.

- Purification typically involves recrystallization and chromatographic separation to achieve high purity suitable for pharmaceutical applications.

- The choice of solvent (DMF, NMP, dioxane) and reaction temperature critically influences reaction kinetics and product yield.

- The methods avoid harsh conditions such as high-pressure hydrogenation or excessive chlorination, favoring operational simplicity and reproducibility.

化学反应分析

Types of Reactions

6-Chloro-4-(4-fluorophenyl)pyridazin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Amines, thiols, palladium catalysts for coupling reactions.

Major Products Formed

Oxidation: Formation of corresponding pyridazine N-oxides.

Reduction: Formation of reduced pyridazine derivatives.

Substitution: Formation of substituted pyridazine derivatives with various functional groups.

科学研究应用

Medicinal Chemistry

Pharmacological Properties

The compound acts as a positive allosteric modulator of the metabotropic glutamate receptor 4 (mGlu4), which is crucial for therapeutic applications in neurological disorders such as Parkinson's disease. Research indicates that VU0418506 enhances synaptic transmission and provides neuroprotection in models of neurodegeneration .

Case Studies

- Parkinson's Disease Models : In preclinical studies involving rodent models of Parkinson's disease, VU0418506 demonstrated efficacy in reversing haloperidol-induced catalepsy and improving attention deficits induced by bilateral lesions . These findings suggest potential for developing new treatments targeting mGlu4 receptors.

- Inhibitory Activity : The compound has shown promising results in inhibiting specific kinases and interacting with G-protein coupled receptors, which are vital for modulating various cellular signaling pathways.

Materials Science

Advanced Material Development

The unique structural features of 6-Chloro-4-(4-fluorophenyl)pyridazin-3-amine make it a candidate for developing advanced materials, particularly organic semiconductors. Its ability to form stable structures can be exploited in electronic applications, enhancing the performance of devices such as organic light-emitting diodes (OLEDs) and solar cells.

Biological Studies

Mechanism of Action

The mechanism of action involves binding to specific molecular targets, modulating their activity, which can lead to significant biological effects. For instance, the compound's interaction with enzymes or receptors can alter cellular processes, making it a valuable tool for understanding complex biological systems .

Research Findings

Recent studies have focused on the synthesis and characterization of various derivatives of pyridazine compounds that include the 6-Chloro-4-(4-fluorophenyl) moiety. These derivatives have been evaluated for their biological activities, showing potential in anti-malarial applications and other therapeutic areas .

作用机制

The mechanism of action of 6-Chloro-4-(4-fluorophenyl)pyridazin-3-amine involves its interaction with specific molecular targets:

Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways.

Pathways Involved: The compound can affect pathways related to inflammation, cell proliferation, and apoptosis, making it a candidate for anti-inflammatory and anticancer therapies.

相似化合物的比较

Table 1: Structural and Physicochemical Comparisons

*Estimated based on substituent contributions.

Key Observations :

Fluorophenyl vs. Chlorophenyl: Replacing the 4-fluorophenyl group in the target compound with 4-chlorophenyl (CAS 113121-50-9) increases molecular weight (205.64 vs. 223.64) and lipophilicity (logP ~3.0 vs. Fluorine’s electron-withdrawing effect may improve metabolic stability compared to chlorine .

Trifluoromethyl Substitution :

Antiparasitic Activity :

- Pyridazin-3-amine derivatives, including the target compound, have shown activity against Plasmodium falciparum (malaria parasite). For example, compound 27 (N-(4-(4-(4-fluorophenyl)-2-(piperidin-4-yl)thiazol-5-yl)-pyrimidin-2-yl)pyridazin-3-amine) demonstrated potent fast-killing properties (IC₅₀ < 100 nM) .

Agrochemical Use :

- Trifluoromethyl-substituted analogs (e.g., CAS 1610008-47-3) are explored as herbicides and insecticides due to enhanced environmental stability .

生物活性

6-Chloro-4-(4-fluorophenyl)pyridazin-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in cancer therapy and as a potential modulator of various signaling pathways. This article provides an overview of its synthesis, biological activities, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions that include the formation of the pyridazine ring followed by the introduction of chloro and fluorine substituents. The structural characteristics can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C8H6ClFN3 |

| Molecular Weight | 201.60 g/mol |

| Chemical Structure | Chemical Structure |

| Functional Groups | Pyridazine, Amine, Fluoro, Chloro |

Anticancer Properties

Research has demonstrated that derivatives of pyridazines, including this compound, exhibit potent anticancer activity. A study evaluating a series of pyridazine derivatives reported that certain compounds showed significant cytotoxicity against various cancer cell lines, including liver (HEP3B), breast (MDA453), and leukemia (HL60) cells. The mechanism involves the inhibition of proangiogenic cytokines such as TNFα, VEGF, and FGFb, which are crucial in tumor progression and angiogenesis .

Case Study: Anticancer Activity

In a comparative study, compound 4g (closely related to this compound) exhibited IC50 values comparable to methotrexate against the HL60 cell line. Further investigations revealed its ability to inhibit angiogenesis by targeting key cytokines involved in vascular formation .

Antiangiogenic Effects

The antiangiogenic properties of this compound have been linked to its ability to disrupt the signaling pathways mediated by vascular endothelial growth factor (VEGF) receptors. This compound has been shown to inhibit VEGFR-2 activity, leading to reduced endothelial cell proliferation and migration .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Kinases : It acts as a selective inhibitor for cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation.

- Cytokine Modulation : The compound modulates the expression of cytokines involved in inflammation and tumor growth.

- Radical Scavenging Activity : It exhibits antioxidant properties by scavenging free radicals, thus protecting cells from oxidative stress .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of pyridazine derivatives. The presence of fluorine atoms has been shown to enhance lipophilicity and biological activity significantly. For example, fluorinated compounds often demonstrate improved potency against cancer cell lines compared to their non-fluorinated counterparts .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Anticancer Activity | Significant cytotoxicity against multiple cancer cell lines. |

| Antiangiogenic Effects | Inhibition of VEGFR signaling pathways leading to reduced angiogenesis. |

| Antioxidant Properties | Effective scavenging of reactive oxygen species (ROS). |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。